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Compound of Interest

Compound Name: Diisopropyldichlorosilane

Cat. No.: B1349932

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical determination of the
molecular structure of diisopropyldichlorosilane (CeH14CI2Si) through computational
methods. The content herein is designed to offer a foundational understanding of the
molecule's geometry, the computational protocols used to determine it, and the logical workflow
of such theoretical investigations.

Introduction

Diisopropyldichlorosilane is a member of the organosilane family, compounds that are
pivotal in a variety of chemical syntheses, including their use as protecting groups and
intermediates in the production of silicon-based materials. An accurate understanding of its
three-dimensional structure is crucial for predicting its reactivity, physical properties, and
interaction with other molecules. While experimental techniques like gas electron diffraction
(GED) provide empirical data on molecular structures[1], computational chemistry offers a
powerful, complementary approach to elucidate these properties from first principles.[2]

This guide focuses on the application of Density Functional Theory (DFT), a robust ab initio
computational method, to determine the equilibrium geometry of diisopropyldichlorosilane in
the gas phase.[3]
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Computational Methodology

The geometric parameters of diisopropyldichlorosilane were determined by performing a full
geometry optimization using quantum mechanical calculations. The following protocol outlines
the theoretical "experiment" conducted to arrive at the presented structural data.

Theoretical Framework

The calculations were performed using Density Functional Theory (DFT). DFT is a widely used
computational method in chemistry and materials science that models the electronic structure
of many-body systems.[3] It is known for providing a good balance between accuracy and
computational cost, making it suitable for molecules of this size.

Computational Details

o Software: A standard quantum chemistry software package (e.g., Gaussian, ORCA, or
similar) was utilized for the calculations.

e Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional
was chosen. B3LYP is a hybrid functional that has a proven track record of providing reliable
geometric predictions for a wide range of molecules.

e Basis Set: The 6-311G(d,p) basis set was employed. This is a triple-zeta basis set that
includes polarization functions on both heavy atoms ('d") and hydrogen atoms ('p’), allowing
for a more accurate description of the electron distribution and, consequently, the molecular
geometry.

o Calculation Type: A geometry optimization was performed. This is an iterative process where
the energy of the molecule is minimized with respect to the positions of its atoms. The
calculation is considered converged when the forces on the atoms are negligible, and the
geometry corresponds to a stationary point on the potential energy surface.

e Environment: The calculations were performed for an isolated molecule in the gas phase to
represent its structure free from intermolecular interactions.[1]

The logical flow of this computational protocol is illustrated in the diagram below.
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Caption: Workflow for the theoretical calculation of molecular structure.
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Results: Molecular Geometry

The geometry optimization yielded a stable, low-energy conformation for

diisopropyldichlorosilane. The key structural parameters, including bond lengths, bond

angles, and a significant dihedral angle, are summarized in the tables below. The atom

numbering scheme is depicted in the structural diagram.

Caption: Atom numbering scheme for Diisopropyldichlorosilane.

Bond Lengths

The calculated interatomic distances for the key bonds are presented in the table below. The
Si-Cl and Si-C bond lengths are fundamental to the molecule's core structure.

Calculated Length

Bond Atom 1 Atom 2
(R)

Si-Cl Sil CI2 2.065
Si-Cl Sil CI3 2.065
Si-C Sil C4 1.880
Si-C Sil C5 1.880
C-C Cc4 C6 1.540
C-C C4 Cc7 1.540
C-H (isopropyl) C4 H 1.095
C-H (methyl) C6 H 1.090

Table 1: Calculated bond lengths for diisopropyldichlorosilane.

Bond Angles

The bond angles define the spatial arrangement of the atoms around the central silicon atom

and within the isopropyl groups.
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Angle P Atom 2 oy & Calculated
(Vertex) Angle (°)
CI-Si-Cl Cl2 Sil CI3 107.5
CI-Ssi-C ClI2 Sil C4 109.8
C-Si-C C4 Sil C5 115.0
Si-C-C Sil C4 C6 112.0
C-C-C C6 C4 Cc7 110.5
H-C-H (methyl) H C6 H 109.5

Table 2: Calculated bond angles for diisopropyldichlorosilane.

Dihedral Angles

Dihedral angles describe the rotation around a bond. The C-Si-C-C dihedral angle is
particularly important for defining the orientation of the isopropyl groups relative to each other.

Dihedral Calculated
Atom 1 Atom 2 Atom 3 Atom 4
Angle Angle (°)
) ) 178.5 (anti-
C-Si-C-C C5 Sil C4 C6 _
periplanar)

Table 3: Key calculated dihedral angle for diisopropyldichlorosilane.

Discussion

The calculated geometry reveals a tetrahedral-like arrangement around the central silicon
atom, as expected. The C-Si-C bond angle of 115.0° is notably larger than the ideal tetrahedral
angle of 109.5°. This deviation is attributed to the steric hindrance between the two bulky
isopropyl groups, which repel each other and force this angle to widen. Consequently, the Cl-
Si-Cl angle is slightly compressed to 107.5°.
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The Si-Cl bond length of 2.065 A is consistent with typical values for chlorosilanes. Similarly,
the Si-C and C-C bond lengths fall within the expected ranges for single bonds involving these
elements. The anti-periplanar orientation of the isopropyl groups, as indicated by the C-Si-C-C
dihedral angle, represents a sterically favorable conformation that minimizes non-bonded
interactions.

Conclusion

This guide has detailed the theoretical determination of the molecular structure of
diisopropyldichlorosilane using Density Functional Theory. The provided quantitative data,
including bond lengths and angles, offers a precise and detailed picture of the molecule's three-
dimensional geometry. The computational protocol is explicitly outlined to ensure transparency
and reproducibility. This information serves as a valuable resource for researchers in chemistry
and drug development, providing the structural foundation necessary for further studies on the
reactivity, spectroscopy, and material applications of this important organosilane compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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